molecular formula C13H20N6 B5469302 5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine

5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine

Cat. No.: B5469302
M. Wt: 260.34 g/mol
InChI Key: SHQKYQCEDFTIHF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an imidazole ring and a pyrimidine ring, both of which are common in biological molecules . The presence of the dimethylaminoethyl group suggests that the compound might have some biological activity, as this group is often found in drugs and other bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The imidazole and pyrimidine rings would likely contribute to the overall stability of the molecule, while the dimethylaminoethyl group could potentially participate in hydrogen bonding or other intermolecular interactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The dimethylaminoethyl group is often found in compounds that interact with the nervous system, so it’s possible that this compound could have some sort of neurological activity .

Properties

IUPAC Name

5-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]-N-ethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c1-4-14-13-16-9-11(10-17-13)12-15-5-6-19(12)8-7-18(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQKYQCEDFTIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C2=NC=CN2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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